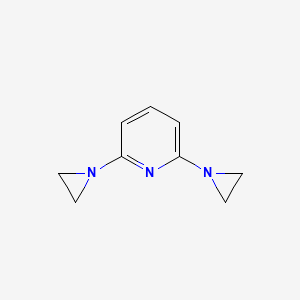

Pyridine, 2,6-bis(1-aziridinyl)-

Description

Structure

3D Structure

Properties

CAS No. |

29200-99-5 |

|---|---|

Molecular Formula |

C9H11N3 |

Molecular Weight |

161.20 g/mol |

IUPAC Name |

2,6-bis(aziridin-1-yl)pyridine |

InChI |

InChI=1S/C9H11N3/c1-2-8(11-4-5-11)10-9(3-1)12-6-7-12/h1-3H,4-7H2 |

InChI Key |

VXLVVYWSIYFXJV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1C2=NC(=CC=C2)N3CC3 |

Origin of Product |

United States |

Synthetic Methodologies for Pyridine, 2,6 Bis 1 Aziridinyl and Analogues

Direct Synthesis Approaches

Direct synthesis methods aim to construct the 2,6-bis(aziridinyl)pyridine scaffold in a more convergent manner, often by forming the pyridine (B92270) ring itself with the aziridinyl substituents or their immediate precursors already in place.

Condensation Reactions

Condensation reactions provide a powerful tool for the construction of the pyridine ring. A streamlined approach involves the condensation of simpler, acyclic precursors that already contain the necessary nitrogen and carbon atoms for both the pyridine and aziridine (B145994) rings. For instance, a bio-inspired total synthesis of a related natural product, pyritide A2, utilized a condensation/aza-Diels–Alder approach to generate a 2,3,6-trisubstituted pyridine core. nih.gov This strategy highlights the potential for condensing amino acid-derived precursors to rapidly assemble complex pyridine structures. nih.gov While not directly forming aziridine rings, this methodology could be adapted by using precursors containing aziridine moieties or functional groups that can be readily converted to aziridines.

Ring-Closing Reactions to Form Aziridine Rings

A more common direct approach involves the formation of the aziridine rings on a pre-existing pyridine scaffold. This can be achieved through various ring-closing reactions. One established method for aziridine synthesis is the reaction of alkenes with nitrogen-containing reagents. sci-hub.se In the context of 2,6-bis(aziridinyl)pyridine, this would involve a pyridine derivative with two vinyl groups at the 2 and 6 positions, which would then undergo a double aziridination reaction.

Another powerful technique is the intramolecular cyclization of haloamines or related species. For example, the reaction of a 2,6-bis(2-aminoethyl)pyridine (B8720719) derivative, where the amino groups are suitably activated, could lead to the formation of the two aziridine rings through intramolecular nucleophilic substitution.

Precursor-Based Synthetic Strategies

These strategies are often more common and versatile, starting with a readily available 2,6-disubstituted pyridine and then introducing the aziridine rings.

Utilizing 2,6-Disubstituted Pyridine Precursors

A variety of 2,6-disubstituted pyridines serve as excellent starting materials for the synthesis of Pyridine, 2,6-bis(1-aziridinyl)-. Common precursors include 2,6-dihalopyridines, 2,6-diacetylpyridine (B75352), and 2,6-bis(hydroxymethyl)pyridine. mdpi.comrsc.orgresearchgate.net

For instance, 2,6-dihalopyridines can react with an excess of a pyrazole (B372694) anion to yield 2,6-bis(N-pyrazolyl)pyridines. researchgate.net While not aziridines, this demonstrates the feasibility of nucleophilic substitution at the 2 and 6 positions. A similar reaction with aziridine itself, or a suitable aziridine equivalent, could potentially yield the target compound.

2,6-Diacetylpyridine can be converted into other useful intermediates, such as 2,6-bis(3-dimethylamino-1-oxoprop-2-en-yl)pyridine, which can then be used to synthesize bis(azoles) and bis(azines). mdpi.com These enaminone functionalities could potentially be transformed into aziridine rings through appropriate chemical manipulations.

A biocatalytic process has been developed for the efficient synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine. rsc.org The hydroxyl groups of this precursor can be converted into good leaving groups, such as tosylates or mesylates, followed by reaction with a nitrogen nucleophile and subsequent cyclization to form the aziridine rings.

The following table summarizes some key 2,6-disubstituted pyridine precursors and their potential for conversion to 2,6-bis(aziridinyl)pyridine.

| Precursor Compound | Potential Synthetic Transformation |

| 2,6-Dihalopyridine | Nucleophilic substitution with aziridine or an aziridine equivalent. |

| 2,6-Diacetylpyridine | Conversion to enaminones followed by transformation to aziridines. |

| 2,6-Bis(hydroxymethyl)pyridine | Conversion of hydroxyls to leaving groups, followed by reaction with a nitrogen source and cyclization. |

| 2,6-Bis(azidomethyl)pyridine | Reduction of azides to amines, followed by conversion to aziridines. researchgate.net |

| 2,6-Bis-hydrazinopyridine | Can be used to prepare a variety of 2,6-bis-pyrazolylpyridines, indicating the reactivity of the 2,6-positions. researchgate.net |

Stereoselective Synthesis of Chiral Aziridine-Substituted Pyridines

The synthesis of chiral aziridines is a significant area of organic chemistry, and these methods can be applied to the preparation of enantiomerically pure or enriched 2,6-bis(aziridinyl)pyridines. sci-hub.se Stereoselective synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from chiral precursors. sci-hub.sersc.orgyoutube.com

One approach involves the copper-catalyzed diastereoselective radical aminotrifluoromethylation of alkenes to produce aziridines with multiple chiral centers. rsc.org This method, while demonstrated on other systems, could potentially be adapted to a pyridine scaffold bearing two alkene substituents.

Another strategy is the direct synthesis of chiral aziridines from N-tert-butyl-sulfinylketimines. rsc.org This involves the reaction of chiral sulfinylketimines with ylides to afford highly substituted chiral aziridines. rsc.org Applying this to a 2,6-diacetylpyridine derivative could lead to the formation of chiral bis(aziridinyl)pyridines.

The use of chiral auxiliaries on the pyridine precursor can also direct the stereochemical outcome of the aziridination reaction. youtube.com For example, a chiral group attached to the pyridine ring could influence the approach of the reagents, leading to a diastereoselective or enantioselective transformation.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for achieving high yields and purity of Pyridine, 2,6-bis(1-aziridinyl)-. Factors such as solvent, temperature, catalyst, and reaction time can significantly impact the outcome of the synthesis.

For instance, in the synthesis of related bis(heterocyclic) pyridines, the use of green chemistry technologies like the Q-Tube system has been shown to improve yields and reduce reaction times compared to conventional heating. mdpi.com Similar modern techniques could be applied to the synthesis of 2,6-bis(aziridinyl)pyridine.

In the synthesis of coordination polymers from 2,6-bis(pyrazol-3-yl)pyridines, solvothermal conditions were employed. mdpi.com While a different application, this highlights how reaction conditions can be tailored to achieve specific outcomes. The choice of solvent and temperature can influence the solubility of reactants and intermediates, as well as the rate of reaction and the formation of side products.

The development of efficient catalysts is another key area for optimization. For example, new pyridine-2,6-bis(oxazoline) ligands have been synthesized for use in lanthanide-based catalysts for enantioselective reactions. nih.gov The design of specific catalysts for the aziridination of 2,6-disubstituted pyridines could lead to more efficient and selective synthetic routes.

Derivatization and Functionalization Strategies

The derivatization of Pyridine, 2,6-bis(1-aziridinyl)- is predominantly characterized by the electrophilic nature of the aziridine rings, which are susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone for the introduction of various functional groups and for the construction of more complex molecular frameworks. The strategies employed can be broadly categorized into ring-opening reactions and polymerization processes.

Nucleophilic Ring-Opening Reactions

The significant ring strain of the aziridine rings, estimated to be around 26-27 kcal/mol, renders them highly susceptible to nucleophilic attack, leading to ring-opening and the formation of 1,2-disubstituted amine derivatives. This process is a fundamental strategy for the functionalization of Pyridine, 2,6-bis(1-aziridinyl)-. A variety of nucleophiles can be employed to achieve this transformation, resulting in products with diverse functionalities.

The general mechanism involves the attack of a nucleophile on one of the carbon atoms of the aziridine ring, leading to the cleavage of a carbon-nitrogen bond. The regioselectivity of this attack can be influenced by the nature of the nucleophile and the reaction conditions. In the case of unsubstituted aziridines, such as those in the title compound, the attack typically occurs at the less sterically hindered carbon atom.

Detailed research has explored the use of various nucleophiles for the ring-opening of similar aziridinyl compounds. While specific data for Pyridine, 2,6-bis(1-aziridinyl)- is limited in publicly available literature, the general reactivity patterns of aziridines provide a strong basis for predicting its derivatization pathways.

For instance, the reaction with hydrogen polysulfides has been shown to effectively open N-sulfonylaziridine rings under mild conditions to form disulfide products. google.com This suggests a potential pathway for introducing sulfur-containing moieties into the Pyridine, 2,6-bis(1-aziridinyl)- scaffold.

The following table summarizes potential ring-opening reactions based on the known chemistry of aziridines:

| Nucleophile | Potential Product Structure | Functional Group Introduced |

| H₂O/H⁺ | 2,6-Bis(2-hydroxyethylamino)pyridine | Hydroxyl (-OH) |

| ROH/H⁺ | 2,6-Bis(2-alkoxyethylamino)pyridine | Alkoxy (-OR) |

| RNH₂ | 2,6-Bis(2-(alkylamino)ethylamino)pyridine | Secondary Amine (-NHR) |

| RSH | 2,6-Bis(2-(alkylthio)ethylamino)pyridine | Thioether (-SR) |

| N₃⁻ | 2,6-Bis(2-azidoethylamino)pyridine | Azide (-N₃) |

These reactions would lead to the formation of symmetrical derivatives where both aziridine rings have undergone the same transformation. It is also conceivable that under carefully controlled conditions, selective mono-functionalization could be achieved.

Polymerization and Cross-linking Applications

The bifunctional nature of Pyridine, 2,6-bis(1-aziridinyl)-, with its two reactive aziridine rings, makes it a prime candidate for use as a cross-linking agent in polymer chemistry. The mechanism of cross-linking typically involves the reaction of the aziridinyl groups with pendent functional groups on polymer chains, such as carboxylic acids. google.com This reaction forms a stable carboxyethyleneamino linkage, effectively creating a network structure and modifying the physical and chemical properties of the polymer.

The use of bis-aziridinyl compounds as cross-linkers offers several advantages, including reduced sensitivity to oxygen and the avoidance of toxic by-products. google.com While specific studies on the use of Pyridine, 2,6-bis(1-aziridinyl)- as a cross-linker are not extensively documented, its structural similarity to other commercial bis-aziridinyl cross-linking agents suggests its potential in this application.

The polymerization can proceed via a cationic ring-opening mechanism, where an initial protonation or reaction with a Lewis acid activates one aziridine ring, which is then attacked by a monomer unit. This process can continue, leading to the formation of a polymer chain. The presence of two aziridinyl groups allows for the formation of a cross-linked polymer network.

The table below outlines the potential research findings related to the polymerization and cross-linking applications:

| Application | Reactant/Substrate | Resulting Structure/Property |

| Cross-linking | Acid-functional copolymers | Cross-linked polymer network with enhanced mechanical properties |

| Homopolymerization | Self-polymerization | Hyperbranched or cross-linked poly(ethyleneimine)-like structure with a pyridine core |

| Copolymerization | Other monomers (e.g., acrylates) | Copolymer with pyridine and amino functionalities integrated into the backbone |

Further research is required to fully elucidate the specific conditions and resulting material properties for the polymerization and cross-linking reactions involving Pyridine, 2,6-bis(1-aziridinyl)-.

Chemical Reactivity and Transformation Mechanisms

Aziridine (B145994) Ring-Opening Reactions

Aziridines are three-membered nitrogen-containing heterocycles characterized by significant ring strain (approximately 27 kcal/mol), which makes them valuable and reactive intermediates in organic synthesis. clockss.orgresearchgate.net This inherent strain drives ring-opening reactions, providing a pathway to more complex, functionalized amine structures. clockss.orgresearchgate.netresearchgate.net The two aziridine rings in Pyridine (B92270), 2,6-bis(1-aziridinyl)- are expected to be the primary sites of reactivity under various conditions.

The aziridine rings are susceptible to attack by a wide array of nucleophiles. researchgate.netresearchgate.net In this reaction, the nucleophile attacks one of the carbon atoms of the aziridine ring, leading to the cleavage of a carbon-nitrogen bond and the formation of a β-functionalized amine. researchgate.netmdpi.com The reactivity of the aziridine ring towards nucleophiles can be significantly enhanced if the nitrogen atom is attached to an electron-withdrawing group. clockss.org

The regioselectivity of the attack often depends on the reaction conditions and the substitution pattern of the aziridine. For N-unsubstituted or N-alkylated aziridines, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. researchgate.net

Table 1: Common Nucleophiles in Aziridine Ring-Opening Reactions

| Nucleophile Class | Specific Examples |

|---|---|

| Nitrogen Nucleophiles | Amines, Hydrazones, Amino Alcohols researchgate.net |

| Oxygen Nucleophiles | Alcohols, Water researchgate.net |

| Sulfur Nucleophiles | Thiols researchgate.net |

| Carbon Nucleophiles | Organometallic Reagents, Enolates, Cyanides clockss.orgresearchgate.net |

This table presents generalized data on nucleophiles known to react with aziridines.

A specific study on a hydrogen polysulfide (H₂Sₙ) mediated aziridine ring-opening reaction demonstrated that H₂S₂ can effectively open an aziridine ring to form a disulfide product in good yield. nih.gov This highlights the potential for sulfur-based nucleophiles to react with the aziridinyl moieties of the title compound.

The reactivity of the aziridine ring can be dramatically increased through activation with electrophiles, such as protic or Lewis acids. researchgate.net The electrophile coordinates to the nitrogen atom of the aziridine, forming a highly reactive aziridinium (B1262131) ion. researchgate.netfrontiersin.org This positively charged intermediate is much more susceptible to nucleophilic attack than the neutral aziridine.

This activation step is crucial as it often controls the regioselectivity of the subsequent nucleophilic attack. frontiersin.org In acid-catalyzed ring-opening, the nucleophile typically attacks the more substituted carbon atom, as the reaction proceeds through a mechanism with significant SN1 character, where a partial positive charge builds up on the more stable carbocation-like carbon. A plausible mechanism involves the protonation of the aziridine ring to form the aziridinium ion, which is then opened by the nucleophile. frontiersin.org

Transition metal catalysis provides a powerful and versatile method for the ring-opening of aziridines, enabling a range of transformations that are often difficult to achieve otherwise. mdpi.comresearchgate.net Metals such as palladium, nickel, copper, and silver have been employed to catalyze these reactions, often leading to high regioselectivity and stereospecificity. clockss.orgmdpi.comnih.gov

Metal catalysts can facilitate cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com The choice of metal and ligand can be used to direct the regioselectivity of the ring-opening, sometimes allowing for selective cleavage of either the more or less hindered C-N bond. mdpi.com For example, copper-catalyzed borylative ring-opening of aziridines has been developed to produce β-aminoboronates. nih.gov In one study, the presence of a 2-picolinoyl protecting group on the aziridine nitrogen, which contains a pyridine ring, was found to be crucial for a successful copper-catalyzed borylative ring-opening process. nih.gov

Table 2: Examples of Metal-Catalyzed Aziridine Ring-Opening Reactions

| Metal Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|

| Palladium (Pd) | N-Tosylaziridines + Organoboronic acids | β-Aryl amines | researchgate.net |

| Nickel (Ni) | Styrenyl aziridines + Aryl iodides | Reductive cross-coupling products | mdpi.com |

| Copper (Cu) | Alkyl aziridines + Bis(pinacolate)diboron | β-Aminoboronates | nih.gov |

This table summarizes findings from studies on various aziridine derivatives, not specifically Pyridine, 2,6-bis(1-aziridinyl)-.

Reactivity of the Pyridine Nitrogen

The central pyridine ring provides a second key site of reactivity. Like the parent compound pyridine, the nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. ijnrd.orgnih.gov This makes the nitrogen atom available to act as a base or a nucleophile. nih.govwikipedia.org

Table 3: Acidity (pKa) of the Conjugate Acids of Pyridine and Related Compounds

| Compound | pKa of Conjugate Acid |

|---|---|

| Pyridine | 5.23 wikipedia.org |

| Piperidine (B6355638) | 11.12 |

This table provides reference pKa values to contextualize the expected basicity of the title compound.

The lone pair on the pyridine nitrogen allows it to act as a Lewis base and coordinate to a wide variety of metal ions, forming transition metal pyridine complexes. wikipedia.orgwikipedia.org The geometry and stability of these complexes are well-studied. wikipedia.org For Pyridine, 2,6-bis(1-aziridinyl)-, the presence of two substituents flanking the nitrogen donor atom introduces steric considerations that will influence its coordination properties.

Furthermore, the molecule as a whole has the potential to act as a tridentate ligand, with the two nitrogen atoms of the aziridine rings participating in coordination along with the central pyridine nitrogen. Such "pincer" ligands are of significant interest in coordination chemistry and catalysis. sciencepg.com Numerous studies have demonstrated the ability of 2,6-disubstituted pyridine derivatives to form stable complexes with various metals. For instance, 2,6-bis(azaindole)pyridine forms complexes with Fe(III) and Cu(II), nih.gov and 2,6-bis(2,6-diethylphenyliminomethyl)pyridine forms coordination compounds with Co(II), Ni(II), Cu(II), and Zn(II). nih.gov These examples strongly suggest that Pyridine, 2,6-bis(1-aziridinyl)- would be an effective ligand for a range of metal centers.

Table 4: Examples of Metal Complexes with 2,6-Disubstituted Pyridine Ligands

| Ligand | Metal Ion(s) | Resulting Complex Type | Reference |

|---|---|---|---|

| 2,6-bis(1H-pyrrolo[2,3-b]pyridin-1-yl)pyridine | Fe(III), Cu(II) | Salt complex and trigonal-bipyramidal complex | nih.gov |

| 2,6-bis(2,6-diethylphenyliminomethyl)pyridine | Co(II), Ni(II), Cu(II), Zn(II) | Heptacoordinated compounds | nih.gov |

| 2,6-diacetylpyridine (B75352) bis(benzoylhydrazone) | Sn(IV) | Pentagonal-bipyramidal complexes | uky.edu |

This table illustrates the coordination capabilities of pyridine ligands structurally related to the title compound.

Intermolecular and Intramolecular Reaction Pathways

The reactivity of Pyridine, 2,6-bis(1-aziridinyl)- is characterized by a variety of intermolecular and intramolecular reaction pathways, primarily involving the electrophilic aziridine rings.

Intermolecular Reactions:

The aziridine rings in Pyridine, 2,6-bis(1-aziridinyl)- are prone to nucleophilic attack, leading to ring-opening. This is a common reaction for aziridines, especially when the nitrogen atom is attached to an electron-withdrawing group. wikipedia.orgclockss.org The pyridine-2,6-dicarbonyl moiety serves as such an activating group. A variety of nucleophiles can initiate this reaction.

Reaction with Water (Hydrolysis): In aqueous environments, particularly under acidic conditions, the aziridine rings are expected to undergo hydrolysis. The reaction likely proceeds via protonation of the aziridine nitrogen, followed by nucleophilic attack of a water molecule on one of the ring carbons. This results in the formation of a β-aminoalcohol. nih.govias.ac.in Given the two aziridinyl groups, this can occur at one or both rings, leading to mono- or di-substituted products.

Reaction with Alcohols (Alcoholysis): Similar to hydrolysis, alcohols can act as nucleophiles, leading to the formation of β-alkoxyamine derivatives. metu.edu.tr The reaction is typically acid-catalyzed.

Reaction with Amines (Aminolysis): Primary and secondary amines are effective nucleophiles for aziridine ring-opening, yielding 1,2-diamine derivatives. This reaction is generally regioselective, with the nucleophile attacking the less sterically hindered carbon of the aziridine ring. rsc.org

Reaction with Thiols: Thiols are also known to react with N-activated aziridines to produce β-aminosulfide products. ias.ac.in

Polymerization: Due to the presence of two reactive aziridinyl groups, Pyridine, 2,6-bis(1-aziridinyl)- can potentially undergo polymerization. The ring-opening of one aziridine ring can generate a nucleophilic amine that can then attack an aziridine ring of another molecule, leading to the formation of a polymer chain. This type of polymerization is known for bis-aziridinyl compounds.

A plausible intermolecular reaction pathway with a generic nucleophile (Nu-H) is depicted below:

Scheme 1: Proposed intermolecular ring-opening of Pyridine, 2,6-bis(1-aziridinyl)- by a nucleophile.

Intramolecular Reactions:

Intramolecular rearrangements are also possible, especially under thermal or acidic conditions.

Isomerization to Oxazolines: N-acylaziridines are known to isomerize to oxazolines, particularly in the presence of acid. ias.ac.in In the case of Pyridine, 2,6-bis(1-aziridinyl)-, an intramolecular attack of the carbonyl oxygen of the pyridine-2-carbonyl group on the adjacent aziridine ring could lead to the formation of a bis-oxazoline structure.

Rearrangement to Allylamides: Under certain acidic conditions, N-acylaziridines can rearrange to form allylamides. ias.ac.in This would involve the cleavage of the C-N bond of the aziridine ring.

Scheme 2: Potential intramolecular rearrangement pathways for Pyridine, 2,6-bis(1-aziridinyl)-.

Stability and Degradation Mechanisms under Varying Chemical Environments

The stability of Pyridine, 2,6-bis(1-aziridinyl)- is highly dependent on the chemical environment, particularly pH and temperature.

pH-Dependent Stability:

The compound is expected to be most stable in neutral to slightly alkaline conditions. In acidic environments, the aziridine rings are susceptible to acid-catalyzed ring-opening, leading to degradation. ias.ac.inacs.org The rate of degradation would likely increase with decreasing pH. The pyridine nitrogen can also be protonated in acidic solutions, which could further influence the reactivity of the aziridinyl groups. Some aziridinyl fluorophores have shown stability in a pH range of 4.2 to 10.8, suggesting that the stability window can be significant. acs.org

Thermal Stability:

Aziridines are known to be thermally labile due to their inherent ring strain. wikipedia.org Elevated temperatures can promote both intramolecular rearrangements and polymerization reactions. The thermal stability of bis-aziridinyl compounds can be relatively low, with decomposition occurring at elevated temperatures. nih.gov For instance, some azobis tetrazole derivatives, which also contain strained nitrogen-containing rings, have decomposition activation barriers in the range of 26-33 kcal/mol. nih.gov

Degradation Products:

The degradation of Pyridine, 2,6-bis(1-aziridinyl)- would lead to a variety of products depending on the conditions.

In Aqueous Acid: The primary degradation products would be the corresponding mono- and di-hydroxy derivatives resulting from the hydrolysis of the aziridine rings.

Under Thermal Stress: A mixture of isomers (e.g., bis-oxazolines, bis-allylamides) and polymerization products would be expected.

The following table summarizes the expected stability and degradation pathways under different conditions.

| Condition | Expected Stability | Predominant Degradation Pathway(s) | Potential Degradation Products |

| Acidic (e.g., pH < 4) | Low | Acid-catalyzed nucleophilic ring-opening | Mono- and di-hydroxy derivatives |

| Neutral (e.g., pH 6-8) | Moderate | Slow hydrolysis | Mono- and di-hydroxy derivatives |

| Alkaline (e.g., pH > 9) | Moderate to High | Generally more stable | Minimal degradation |

| Elevated Temperature | Low | Intramolecular rearrangement, Polymerization | Bis-oxazolines, Bis-allylamides, Polymers |

Coordination Chemistry and Ligand Design

Pyridine (B92270), 2,6-bis(1-aziridinyl)- as a Ligand

Pyridine, 2,6-bis(1-aziridinyl)- is a tridentate ligand featuring a central pyridine ring flanked by two aziridinyl groups. This structure allows it to bind to a metal center through the pyridine nitrogen and potentially the two aziridinyl nitrogens, forming two five-membered chelate rings, which are known to be thermodynamically stable. researchgate.net The presence of both a rigid aromatic pyridine core and flexible, strained aziridine (B145994) rings imparts unique characteristics to its coordination behavior.

Chelation Modes and Coordination Geometries

The geometry of the metal complexes formed with 2,6-disubstituted pyridine ligands is highly dependent on the nature of the metal ion and the coordinating side arms. For ligands analogous to Pyridine, 2,6-bis(1-aziridinyl)-, various coordination modes and geometries are observed. These ligands can act as tridentate donors, coordinating to a single metal center to form mononuclear complexes. In such cases, the geometry around the metal ion is often distorted from ideal octahedral or trigonal prismatic shapes. For example, iron(II) complexes with related 2,6-di(pyrazol-1-yl)pyridine ligands often exhibit a distorted six-coordinate geometry. rsc.org

Furthermore, these types of ligands can bridge multiple metal centers, leading to the formation of polynuclear structures. researchgate.netnih.gov The flexibility of the side arms can allow for the assembly of complex architectures, such as double helical dinuclear complexes and larger tetranuclear clusters. nih.gov The specific chelation mode is a delicate balance of steric and electronic factors, which can be tuned to achieve desired structural outcomes.

Role of Aziridine Nitrogens in Metal Coordination

The nitrogen atoms within the aziridine rings possess distinct properties that influence their coordination to metal centers. Aziridines are three-membered, nitrogen-containing heterocycles with significant ring strain. acs.org The nitrogen atom in an aziridine ring has increased s-character in its lone pair orbital compared to acyclic amines, which results in reduced basicity. nih.gov This lower basicity (pKa ≈ 8 for the conjugate acid) compared to other amines (pKa ≈ 11) can make the aziridinyl nitrogen a weaker donor atom. nih.gov

Influence of Substituents on Ligand Properties

The properties of Pyridine, 2,6-bis(1-aziridinyl)- as a ligand can be systematically modified by introducing substituents on either the central pyridine ring or the aziridine moieties. These modifications can exert both electronic and steric effects, influencing the stability and properties of the resulting metal complexes.

Electronic Effects: Placing electron-withdrawing groups on the pyridine ring (for instance, at the 4-position) can stabilize the low-spin state in certain metal complexes, such as those of iron(II). whiterose.ac.uk Conversely, electron-donating groups tend to stabilize the high-spin state. researchgate.net This tuning of the electronic properties of the ligand backbone directly impacts the metal-ligand bond strength and the spin-crossover behavior of the complex. whiterose.ac.uk

Steric Effects: The introduction of bulky substituents near the coordination sites can create steric hindrance, which generally favors a high-spin state for the metal center. whiterose.ac.uk The conformation of these substituents is also critical. Studies on related ligands have shown that the orientation of substituent groups relative to the ligand's donor atoms can significantly alter the electronic environment and, consequently, the spin state of the metal complex. whiterose.ac.ukrsc.org

Metal Complex Formation

The synthesis of metal complexes with Pyridine, 2,6-bis(1-aziridinyl)- can be directed to yield either mononuclear or polynuclear species, depending on the reaction conditions and stoichiometry.

Synthesis of Mononuclear Metal Complexes

Mononuclear complexes, containing a single metal center, are typically synthesized by reacting the ligand with a metal salt in a 1:1 or 1:2 metal-to-ligand ratio. A general method involves dissolving the ligand and a suitable metal salt, such as a chloride or nitrate (B79036) salt of Ni(II), Cu(I), or Ag(I), in a solvent like ethanol. jscimedcentral.com The mixture is often stirred and may be heated under reflux for a period to facilitate the reaction. jscimedcentral.com Cooling the solution often leads to the crystallization of the desired mononuclear complex. jscimedcentral.comresearchgate.net For example, a mononuclear nickel(II) complex can be prepared by reacting a nickel salt with the ligand, resulting in an octahedral complex where the metal ion is coordinated by the ligand. researchgate.net

Synthesis of Polynuclear Metal Complexes

The formation of polynuclear complexes, which contain multiple metal ions bridged by the ligands, is a notable feature of polydentate ligands like Pyridine, 2,6-bis(1-aziridinyl)-. researchgate.net These structures are often formed through self-assembly processes where the stoichiometry of the reactants and the coordination preferences of the metal ion dictate the final structure. For instance, using a potentially pentadentate pyridine-based ligand, researchers have successfully synthesized dinuclear, trinuclear, and even tetranuclear complexes with copper(II) and nickel(II). nih.gov The synthesis of such complexes often involves carefully controlling the reaction conditions, as the solid-state structures can be dependent on factors like temperature and the method used for crystallization. researchgate.net The ability of the ligand to bridge metal centers is key to constructing these intricate and varied polynuclear architectures. osti.gov

Catalytic Applications of Metal-Pyridine, 2,6-bis(1-aziridinyl)- Complexes

While direct catalytic applications of metal complexes featuring the "Pyridine, 2,6-bis(1-aziridinyl)-" ligand are not extensively documented in publicly available research, the broader class of 2,6-disubstituted pyridine ligands has been a cornerstone in the development of catalysts for a wide array of chemical transformations. The foundational structure, a pyridine ring flanked by two coordinating nitrogen-containing groups, provides a rigid and tunable platform for creating stereoselective and efficient metal catalysts. The aziridinyl moieties in the target compound, with their inherent ring strain and nitrogen lone pairs, suggest potential for unique catalytic activities.

Insights into the potential catalytic behavior of "Pyridine, 2,6-bis(1-aziridinyl)-" complexes can be drawn from structurally analogous and well-studied ligand systems, such as those containing oxazoline (B21484), benzimidazole, and pyrazole (B372694) functionalities in the 2 and 6 positions of the pyridine ring. researchgate.netrsc.orgnih.gov These related ligands have demonstrated significant success in various catalytic processes, offering a predictive framework for the applications of their aziridinyl counterpart.

The design of chiral ligands is central to asymmetric catalysis, and 2,6-disubstituted pyridines are a prominent scaffold in this field. researchgate.net The C2-symmetry often inherent in these ligands, when complexed with a metal center, can create a chiral environment that effectively controls the stereochemical outcome of a reaction.

A highly successful and structurally related class of ligands is the pyridine-2,6-bis(oxazolines) (PyBOX). magtech.com.cn Chiral PyBOX ligands, when complexed with various metals, have been employed in a multitude of asymmetric reactions. rsc.org For instance, copper(II) complexes of PyBOX and analogous ligands have shown remarkable enantioselectivity in asymmetric Henry reactions, achieving enantiomeric excesses (ee) often exceeding 90%. researchgate.net The predictable coordination geometry and the ability to tune the steric and electronic properties of the oxazoline substituents are key to their success. It is plausible that chiral "Pyridine, 2,6-bis(1-aziridinyl)-" ligands, if synthesized, could exhibit similar efficacy in asymmetric catalysis, with the aziridine rings providing a distinct steric and electronic environment around the metal center.

The following table summarizes the performance of some representative PyBOX-metal complexes in various asymmetric catalytic reactions, illustrating the potential for high enantioselectivity.

| Catalyst System | Reaction | Substrate | Product Enantiomeric Excess (ee) |

| Cu(II)-PyBOX | Henry Reaction | Nitromethane and Benzaldehyde | >90% |

| Ru-PyBOX-NHC | Cyclopropanation | Styrene and Ethyl diazoacetate | 85-96% |

| Rh-PyBOX | Hydrosilylation | Acetophenone | Up to 95% |

| Sc(III)-PyBOX | Diels-Alder | Cyclopentadiene and N-acryloyloxazolidinone | >98% |

Data compiled from analogous PyBOX systems to illustrate potential applications.

The development of ruthenium catalysts bearing both a PyBOX ligand and a cyclometalated N-heterocyclic carbene (NHC) further highlights the modularity of these systems. These complexes have been effective in asymmetric transformations, demonstrating that the electronic properties of the metal center can be finely tuned by the ligand set to enhance catalytic activity and selectivity. researchgate.net

The pyridine nitrogen in "Pyridine, 2,6-bis(1-aziridinyl)-" can act as a Lewis base, coordinating to a metal ion. This coordination modulates the electronic properties of the metal center, influencing its role in catalysis. Depending on the metal and the reaction conditions, the resulting complex can function as either an electrophilic or a nucleophilic catalyst.

Electrophilic Catalysis: When complexed with a Lewis acidic metal, the "Pyridine, 2,6-bis(1-aziridinyl)-" ligand would create a chiral electrophilic catalyst. The metal center can then activate a substrate towards nucleophilic attack. This is a common mechanism in many asymmetric reactions catalyzed by PyBOX-metal complexes, such as Diels-Alder and aldol (B89426) additions, where the metal ion coordinates to a carbonyl group, enhancing its electrophilicity. magtech.com.cn

Nucleophilic Catalysis: Pyridine and its derivatives are known to act as nucleophilic catalysts. rsc.org They can react with an electrophile to form a reactive intermediate, which is then more susceptible to attack by a nucleophile. While this is more common for the pyridine ring itself, the aziridinyl nitrogens in the ligand could also potentially engage in nucleophilic catalysis, although their coordination to a metal center would significantly temper this reactivity.

More relevant to the metal complexes is the concept of dearomatization of the pyridine ring through nucleophilic addition. Recent strategies in organic synthesis have utilized the nucleophilic dearomatization of pyridines to generate complex, enantioenriched piperidine (B6355638) scaffolds, which are prevalent in pharmaceuticals. mdpi.com In some instances, a chiral copper hydride complex has been shown to catalyze the C-C bond-forming dearomatization of pyridines, operating directly on the free heterocycle and generating the nucleophile in situ. nih.gov This type of reactivity highlights the potential for metal complexes of pyridine-based ligands to mediate transformations involving nucleophilic attack on the pyridine ring itself.

Furthermore, the regioselective opening of the aziridine ring by nucleophiles is a known transformation. mdpi.com In a metal complex of "Pyridine, 2,6-bis(1-aziridinyl)-", it is conceivable that the coordination to the metal could activate the aziridine rings towards nucleophilic attack, opening up novel catalytic pathways.

Spin-Crossover Phenomena in Related Complexes

Spin-crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by an external stimulus such as temperature, pressure, or light. nih.gov This property is of great interest for the development of molecular switches and data storage devices. Iron(II) complexes with a pseudo-octahedral N6 coordination environment are particularly well-known for exhibiting SCO. nih.gov

The 2,6-bis-substituted pyridine scaffold is an excellent platform for designing ligands that can form such N6-coordinated iron(II) complexes. While there is no specific data on SCO in complexes of "Pyridine, 2,6-bis(1-aziridinyl)-", extensive research on analogous ligands provides strong evidence that such complexes could be SCO-active.

For example, iron(II) complexes with 2,6-bis(1H-imidazol-2-yl)pyridine have been synthesized and shown to exhibit high-temperature spin crossover. rsc.org Similarly, iron(II) complexes of 2,6-bis(benzimidazol-2-yl)pyridine also display SCO behavior. rsc.org The transition temperature and the completeness of the spin transition are sensitive to the nature of the counter-anion and the presence of solvent molecules in the crystal lattice, highlighting the tunability of these systems.

The table below presents SCO data for iron(II) complexes with ligands analogous to "Pyridine, 2,6-bis(1-aziridinyl)-", demonstrating the typical range of transition temperatures.

| Ligand | Complex | Spin Transition Temperature (T1/2) |

| 2,6-bis(1H-imidazol-2-yl)pyridine | [FeL2]SO4·0.5H2O | ~400 K |

| 2,6-bis(1H-imidazol-2-yl)pyridine | [FeL2]Br2·H2O | ~350 K |

| 2,6-bis(benzimidazol-2-yl)pyridine | FeL22·0.5H2O | ~250 K |

| 2,6-bis(pyrazol-1-yl)pyridine derivative | FeL22 | ~200 K |

Data compiled from analogous systems to illustrate the potential for spin-crossover behavior. T1/2 is the temperature at which the high-spin and low-spin populations are equal.

The electronic and steric properties of the ligand play a crucial role in determining the ligand field splitting energy, which in turn governs the SCO behavior. The aziridinyl groups in "Pyridine, 2,6-bis(1-aziridinyl)-" would likely create a specific ligand field environment around an iron(II) center. The nitrogen donors of the aziridine rings, combined with the pyridine nitrogen, would form the required N6 coordination sphere. The steric bulk and the electronic donating ability of the aziridinyl groups would be key factors in tuning the spin transition properties. Given the precedent set by a wide range of similar 2,6-bis(N-heterocycle)pyridine ligands, it is highly probable that iron(II) complexes of "Pyridine, 2,6-bis(1-aziridinyl)-" would be promising candidates for new spin-crossover materials. nih.gov

Polymer Chemistry and Advanced Materials Applications

Aziridine-Based Polymerization Mechanisms

The polymerization of aziridine-containing monomers is a key area of research for creating linear and branched polyamines. These polymers have a wide range of applications, including gene delivery, CO2 capture, and as antimicrobial surfaces. acs.org The polymerization of aziridines can proceed through different mechanisms, with the cationic ring-opening polymerization (CROP) being the most common, typically leading to hyperbranched polymers. acs.orgrsc.org

The aziridine (B145994) groups in Pyridine (B92270), 2,6-bis(1-aziridinyl)- can initiate ring-opening polymerization (ROP). This process is typically initiated by electrophiles or nucleophiles that attack the strained aziridine ring, leading to its opening and the formation of a propagating species. In the case of cationic ring-opening polymerization, an initiator abstracts an electron pair from the nitrogen atom of the aziridine ring, creating a reactive cationic species that can then react with other monomers. rsc.org

Achieving control over the polymerization of aziridines to produce well-defined linear polymers has been a significant challenge. acs.org Cationic ROP of unsubstituted aziridine typically results in hyperbranched polyethylenimine (PEI) with poor control over molecular weight and dispersity. rsc.org

To overcome this, researchers have explored the anionic ring-opening polymerization (AROP) of N-sulfonylated aziridines, which can lead to linear polymers with low molecular weight distributions. acs.org Another approach involves the CROP of N-substituted aziridines, although demonstrating control with these methods has been difficult. acs.org The use of specific catalysts and initiators is crucial for achieving controlled polymerization. For instance, organocatalysts have been employed for the ring-opening of aziridines. nih.gov For a molecule like Pyridine, 2,6-bis(1-aziridinyl)-, controlled polymerization techniques would be essential to tailor the properties of the resulting materials for specific applications.

Crosslinking Applications in Polymer Networks

Bifunctional and multifunctional aziridines are widely used as crosslinking agents to improve the mechanical properties, durability, and chemical resistance of various polymers. researchgate.netgoogle.com The crosslinking reaction typically involves the ring-opening of the aziridine by a nucleophilic group present on the polymer backbone, such as a carboxyl or thiol group. researchgate.net

The crosslinking mechanism involving aziridine rings is based on their high reactivity towards nucleophiles. researchgate.net In the case of polymers containing carboxylic acid groups, the reaction with an aziridine results in the formation of a stable amino ester linkage, effectively creating a crosslink between polymer chains. google.com This reaction can often proceed under mild conditions, sometimes even at room temperature. researchgate.net

Pyridine, 2,6-bis(1-aziridinyl)- can act as an efficient crosslinker for acid-functional polymers, such as acrylic adhesives. google.com The two aziridine rings can react with carboxyl groups on different polymer chains, creating a network structure. The rigidity of the pyridine core can contribute to a more defined network structure compared to flexible aliphatic crosslinkers, potentially leading to materials with higher cohesive strength. google.com

Table 1: Comparison of Crosslinker Types

| Crosslinker Type | Crosslinking Mechanism | Resulting Network Properties |

|---|---|---|

| Multifunctional Acrylates | Free-radical copolymerization | Forms part of the main polymer chain |

| Aziridines | Nucleophilic ring-opening with functional groups (e.g., -COOH) | Forms linkages between existing polymer chains |

| Flexible Aziridine Crosslinkers | Nucleophilic ring-opening | More homogeneous network, less susceptible to intramolecular crosslinking google.com |

The use of "Pyridine, 2,6-bis(1-aziridinyl)-" as a crosslinker can lead to the development of functional polymer materials with tailored properties. For example, in the context of coatings and adhesives, crosslinking with this compound can significantly enhance water resistance, chemical resistance, and adhesion to various substrates. msnchem.com The pyridine moiety itself can introduce additional functionalities, such as the ability to coordinate with metal ions, which could be exploited to create stimuli-responsive materials or catalysts. researchgate.netnih.gov

The development of polymeric aziridines with higher molecular weight has been a strategy to create crosslinkers with lower toxicity. researchgate.netcovestro.com While "Pyridine, 2,6-bis(1-aziridinyl)-" is a small molecule, its incorporation into a polymer backbone before crosslinking could be a potential strategy to mitigate toxicity concerns.

Post-Polymerization Modification and Functionalization

Post-polymerization modification is a powerful strategy for introducing specific functionalities into polymers. nih.gov Aziridine-containing polymers are attractive for this purpose due to the versatile reactivity of the aziridine ring. researchgate.netrsc.org

Polymers functionalized with "Pyridine, 2,6-bis(1-aziridinyl)-" could undergo further modification through the remaining aziridine groups. For instance, if one aziridine group is used to attach the molecule to a polymer backbone, the second aziridine ring remains available for subsequent reactions. This allows for the introduction of a wide range of functional groups through nucleophilic ring-opening. rsc.orgrsc.org This approach enables the synthesis of complex macromolecular architectures and materials with precisely tailored properties. The pyridine core can also be a site for functionalization, although this is generally less straightforward than the ring-opening of the aziridines.

Lack of Research Data on Self-Assembly of Pyridine, 2,6-bis(1-aziridinyl)-

A thorough review of available scientific literature reveals a significant gap in the documented research concerning the self-assembly and supramolecular polymer formation of the specific chemical compound Pyridine, 2,6-bis(1-aziridinyl)- . While extensive research exists on the supramolecular chemistry of various other 2,6-disubstituted pyridine derivatives, no specific studies detailing the self-assembly behavior or the formation of supramolecular polymers directly involving this compound could be identified.

The field of polymer chemistry and advanced materials frequently explores the self-assembly of molecules based on the 2,6-disubstituted pyridine scaffold. These studies often focus on derivatives where the substituents at the 2 and 6 positions are groups such as imines, amides, triazoles, pyrazoles, or benzimidazoles. The self-assembly in these systems is typically driven by non-covalent interactions, including hydrogen bonding, metal coordination, and π-π stacking, leading to the formation of well-ordered supramolecular structures like nanotubes, coordination polymers, and liquid crystals.

For instance, research on compounds like pyridine-2,6-diimine-linked macrocycles has demonstrated their capacity to self-assemble into robust nanotubes. Similarly, ligands such as 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine and bis(2,6-pyrazolyl)pyridines have been shown to form coordination polymers upon reaction with metal ions. The self-assembly of 2,6-bis(benzimidazol-2-yl)pyridine has also been studied, revealing complex hydrogen-bonding networks.

However, the presence of aziridinyl functional groups on the pyridine ring, as in Pyridine, 2,6-bis(1-aziridinyl)- , introduces a different chemical reactivity. Aziridines are known for their susceptibility to ring-opening polymerization, a process driven by covalent bond formation rather than the non-covalent interactions that typically govern supramolecular assembly. This distinct reactivity profile suggests that the polymerization behavior of Pyridine, 2,6-bis(1-aziridinyl)- would likely differ fundamentally from the self-assembly mechanisms observed in other 2,6-disubstituted pyridines.

Despite the potential for this compound to act as a monomer or cross-linking agent in polymerization reactions, specific research findings on its self-assembly into supramolecular, non-covalently linked polymers are not present in the surveyed literature. Consequently, no data tables or detailed research findings on this specific topic can be provided.

Theoretical and Computational Chemistry Studies

Electronic Structure Analysis and Bonding Characterization

Computational methods, particularly density functional theory (DFT), have been employed to analyze the electronic structure and bonding in molecules containing the 2,6-disubstituted pyridine (B92270) framework. These studies provide information on molecular geometry, charge distribution, and the nature of chemical bonds. For instance, in related pyridine dicarboxamide derivatives, the planarity and molecular packing are influenced by intramolecular hydrogen bonding and steric factors. mdpi.com

The electronic properties of the pyridine ring are significantly influenced by the nature of the substituents at the 2 and 6 positions. The presence of aziridinyl groups, which are three-membered heterocyclic rings, introduces unique electronic features. The nitrogen atoms in the aziridine (B145994) rings possess lone pairs of electrons that can participate in conjugation with the pyridine ring's π-system. This interaction affects the electron density distribution across the entire molecule.

Reaction Mechanism Prediction and Energy Landscapes

Theoretical calculations are instrumental in predicting reaction mechanisms and mapping out the corresponding energy landscapes. For related pyridine-containing compounds, DFT has been used to study the formation of bis-azomethines, revealing the role of catalysts and identifying stable intermediates. nih.gov These studies can elucidate the step-by-step process of a chemical reaction, including the identification of transition states and the calculation of activation barriers. While specific studies on the reaction mechanisms of Pyridine, 2,6-bis(1-aziridinyl)- are not prevalent in the provided search results, the methodologies applied to similar systems are directly applicable. For example, understanding the proton-coupled electron transfer (PCET) processes in related bis(pyrazol-3-yl)pyridines helps in designing coordination polymers. mdpi.com

Spectroscopic Property Simulations (e.g., NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for simulating spectroscopic properties, which can be directly compared with experimental data to confirm molecular structures and understand electronic transitions.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) methods, often coupled with DFT, are used to calculate nuclear magnetic resonance (NMR) chemical shifts. nih.gov For substituted pyridines, these calculations can help assign specific proton (¹H) and carbon-¹³ (¹³C) signals, especially in complex aromatic regions. nih.govyoutube.com The comparison between calculated and experimental chemical shifts is a valuable tool for structural elucidation. nih.gov

IR Spectroscopy: The simulation of infrared (IR) spectra allows for the prediction of vibrational frequencies and their corresponding intensities. By comparing the calculated spectrum with the experimental one, researchers can identify characteristic functional groups and confirm the molecular structure. nih.gov For instance, the vibrational frequencies of 2,6-distyrylpyridine have been calculated using both Hartree-Fock (HF) and DFT methods. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for simulating UV-Vis absorption spectra. These simulations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π→π* and n→π* transitions, which are characteristic of aromatic and heterocyclic compounds.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. These simulations can provide insights into conformational changes, solvent effects, and the interactions between molecules. While specific MD simulations for Pyridine, 2,6-bis(1-aziridinyl)- were not found, the conformational analysis of related sterically hindered (imino)pyridine ligands has been investigated using both calculations and NMR spectroscopy to understand the equilibration between different isomers in solution. exlibrisgroup.com Such studies are crucial for understanding how the molecule behaves in a dynamic environment, which can influence its reactivity and interactions with other molecules. The flexibility of the aziridinyl rings and their rotation relative to the pyridine core would be a key aspect to investigate through MD simulations.

Ligand-Metal Interaction Energetics

Pyridine, 2,6-bis(1-aziridinyl)- and its derivatives are of significant interest as ligands in coordination chemistry due to the presence of multiple nitrogen donor atoms. The central pyridine nitrogen and the two aziridinyl nitrogens can coordinate with metal ions to form stable complexes. magtech.com.cnwikipedia.org

Computational methods are used to study the energetics of these ligand-metal interactions. By calculating the binding energies, researchers can predict the stability of different metal complexes and understand the factors that influence their formation. DFT calculations can elucidate the nature of the coordinate bonds, whether they are primarily electrostatic or have significant covalent character. For example, in zinc(II) complexes with related terpyridine and pyridine-2,6-dicarboxylic acid ligands, DFT calculations have been used to analyze the interactions with other molecules. researchgate.net Furthermore, the coordination of similar 2,6-bis(imino)pyridine ligands with zinc has been studied, revealing the dual reactivity of the resulting complexes. rsc.org

The table below summarizes some of the computational methods and their applications in studying pyridine derivatives.

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Electronic Structure Analysis | Molecular geometry, charge distribution, bond character mdpi.com |

| Reaction Mechanism Prediction | Transition states, activation energies, reaction pathways nih.govmdpi.com | |

| Time-Dependent DFT (TD-DFT) | UV-Vis Spectra Simulation | Electronic transitions, absorption wavelengths |

| Gauge-Including Atomic Orbital (GIAO) | NMR Spectra Simulation | Chemical shift prediction and assignment nih.govyoutube.com |

| Molecular Dynamics (MD) | Conformational Analysis | Dynamic behavior, solvent effects, isomer equilibration exlibrisgroup.com |

| DFT | Ligand-Metal Interaction | Binding energies, coordination bond analysis, complex stability researchgate.netrsc.org |

Molecular Interactions with Biomolecules Mechanistic Focus

Molecular Mechanisms of Alkylation

Pyridine (B92270), 2,6-bis(1-aziridinyl)- is classified as a bifunctional alkylating agent. This reactivity is attributed to the presence of two highly strained aziridine (B145994) rings attached to the pyridine core. The electrophilic nature of the aziridinium (B1262131) ion, formed under acidic conditions, is central to its mechanism of action.

DNA Alkylation Mechanisms

While direct studies on the DNA alkylation mechanism of Pyridine, 2,6-bis(1-aziridinyl)- are limited, the well-established reactivity of other aziridine-containing compounds provides a strong basis for its mode of action. The process is believed to be initiated by an acid-assisted opening of the aziridine ring, which generates a highly reactive electrophilic intermediate. This intermediate then readily reacts with nucleophilic sites on DNA bases.

The primary targets for alkylation on DNA are the N7 position of guanine (B1146940) and the N3 position of adenine (B156593), owing to their high nucleophilicity. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the DNA base attacks the carbon atom of the opened aziridine ring, forming a stable covalent bond. The bifunctional nature of Pyridine, 2,6-bis(1-aziridinyl)- allows for a second alkylation event to occur, leading to the cross-linking of biomolecules.

Cross-linking of Biomolecules

The presence of two aziridinyl groups enables Pyridine, 2,6-bis(1-aziridinyl)- to form both intra- and inter-strand cross-links in DNA. After the first alkylation event, the second aziridine ring can undergo a similar acid-catalyzed ring-opening to react with another nucleophilic site.

Intra-strand cross-links occur when the compound reacts with two nucleophilic sites on the same strand of DNA.

Inter-strand cross-links are formed when the compound bridges two separate DNA strands. This type of lesion is particularly significant as it can prevent the separation of the DNA double helix, thereby inhibiting essential cellular processes such as replication and transcription.

The ability to form these cross-links is a key aspect of the biological activity of bifunctional alkylating agents.

Non-Covalent Interactions with Nucleic Acid Structures

Beyond covalent modification, the planar pyridine core of the molecule suggests the potential for non-covalent interactions with nucleic acid structures. These interactions, while weaker than covalent bonds, can play a significant role in the initial recognition and binding of the compound to DNA.

Interaction with G-quadruplexes and i-motifs

G-quadruplexes and i-motifs are non-canonical secondary structures formed in guanine-rich and cytosine-rich sequences of DNA, respectively. The planar aromatic surface of the pyridine ring in Pyridine, 2,6-bis(1-aziridinyl)- could potentially interact with the flat G-quartets of G-quadruplexes or the intercalated C-C+ pairs of i-motifs through π-π stacking interactions. However, specific studies confirming and detailing these interactions for this particular compound are not currently available in the scientific literature. Research on other 2,6-disubstituted pyridine derivatives has shown that this structural motif can serve as a scaffold for ligands that bind to and stabilize G-quadruplex structures.

Influence on Thermal Stability of Nucleic Acid Conformations

The binding of small molecules can significantly alter the thermal stability of nucleic acid structures. Covalent alkylation and cross-linking by Pyridine, 2,6-bis(1-aziridinyl)- would be expected to substantially increase the melting temperature (Tm) of duplex DNA due to the formation of strong, heat-stable covalent bonds. In the context of non-covalent interactions, the binding of a ligand that stabilizes a particular conformation, such as a G-quadruplex, would also lead to an increase in its thermal stability. Conversely, a ligand that destabilizes a structure would lower its Tm. Experimental data on the specific effects of Pyridine, 2,6-bis(1-aziridinyl)- on the thermal stability of various nucleic acid conformations are needed to confirm these expected outcomes.

Protein Interaction Mechanisms (Non-Clinical)

In addition to nucleic acids, proteins represent another major class of biomolecules that can be targeted by alkylating agents. The nucleophilic side chains of certain amino acid residues within proteins can react with the electrophilic aziridinium ions generated from Pyridine, 2,6-bis(1-aziridinyl)-.

Potential amino acid targets for alkylation include:

Cysteine: The sulfhydryl group is a strong nucleophile.

Histidine: The imidazole (B134444) ring contains nucleophilic nitrogen atoms.

Lysine: The ε-amino group is nucleophilic.

Methionine: The thioether group can be alkylated.

The covalent modification of proteins can lead to the inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of protein conformation and function. The bifunctional nature of Pyridine, 2,6-bis(1-aziridinyl)- could also lead to the cross-linking of proteins or protein-DNA complexes. Specific research delineating the protein interaction profile of this compound has yet to be published.

Influence on Cellular Biochemical Pathways (at a molecular level, e.g., ATP depletion mechanisms)

While direct studies on the specific molecular interactions of Pyridine, 2,6-bis(1-aziridinyl)- with cellular biochemical pathways leading to ATP depletion are not extensively detailed in publicly available literature, the well-documented activities of other compounds containing aziridinyl moieties can provide significant insights into its probable mechanisms of action. The presence of the highly reactive aziridine groups is a key determinant of its biochemical effects.

Compounds structurally analogous to Pyridine, 2,6-bis(1-aziridinyl)-, such as (bis)aziridinylbenzoquinones, have been shown to exert their cytotoxic effects through complex interactions with cellular metabolic and signaling pathways, particularly those involving pyridine nucleotides. These interactions can culminately lead to a depletion of the cellular energy currency, adenosine (B11128) triphosphate (ATP).

The toxicity of compounds featuring aziridinyl groups is often linked to two primary mechanisms: the induction of oxidative stress and the alkylation of macromolecules, including DNA. nih.gov Both of these processes can indirectly but significantly impact cellular ATP levels.

One of the core ways aziridinyl compounds are thought to initiate ATP depletion is by disrupting the balance of cellular pyridine nucleotides, specifically nicotinamide (B372718) adenine dinucleotide (NAD+) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). nih.gov These molecules are crucial coenzymes in a vast array of metabolic reactions, including glycolysis, the citric acid cycle, and oxidative phosphorylation, which are the primary pathways for ATP generation.

Research on 2,5-bis(aziridinyl)-1,4-benzoquinones (BABQ) has demonstrated that these molecules can induce a cascade of events that perturb the cellular pyridine nucleotide pools. nih.gov At higher concentrations, certain aziridinylbenzoquinones that are capable of redox cycling can lead to a rapid increase in intracellular NADP+. This is indicative of a state of oxidative stress, where the cell consumes its reducing equivalents, primarily NADPH, in an attempt to mitigate the damage from reactive oxygen species. The regeneration of NADPH consumes precursors that could otherwise be used for ATP synthesis.

Furthermore, a significant consequence of the alkylating activity of aziridinyl compounds is damage to DNA. The cell's response to this damage involves the activation of DNA repair enzymes, most notably poly(ADP-ribose) polymerase (PARP). PARP utilizes NAD+ as a substrate to synthesize poly(ADP-ribose) chains that signal for and coordinate the repair process. In instances of extensive DNA damage, the hyperactivation of PARP can lead to a substantial and prolonged depletion of the cellular NAD+ pool. nih.gov

This depletion of NAD+ has profound implications for cellular energy metabolism. NAD+ is an essential cofactor for key enzymes in glycolysis (e.g., glyceraldehyde-3-phosphate dehydrogenase) and the citric acid cycle. A reduction in the availability of NAD+ can therefore inhibit these central ATP-generating pathways, leading to a cellular energy crisis and, ultimately, cell death. Studies with aziridinylbenzoquinones have shown a direct correlation between the depletion of NAD+ and the onset of cytotoxicity. nih.gov

The following table summarizes the observed effects of representative (bis)aziridinylbenzoquinones on intracellular pyridine nucleotide levels in isolated hepatocytes, which serves as a model for understanding the potential biochemical consequences of exposure to aziridinyl-containing compounds like Pyridine, 2,6-bis(1-aziridinyl)-.

| Compound | Concentration (µM) | Effect on Intracellular NADP+ | Effect on Intracellular NAD+ |

| TW13 | 200 | Increased from < 0.3 to 1.5 nmol/mg protein within 60 min | Decreased from > 2.7 to < 1.0 nmol/mg protein within 60 min |

| TW13 | 100 | Less pronounced increase (< 1.0 nmol/mg) | NAD+ level remained > 1.0 nmol/mg protein after 30 min |

| TW25 | 100 | Increased from < 0.3 to 1.5 nmol/mg protein within 60 min | Decreased from > 2.7 to < 1.0 nmol/mg protein within 60 min |

| TW25 | 50 | Less pronounced increase (< 1.0 nmol/mg) | NAD+ level remained > 1.0 nmol/mg protein after 30 min |

| Carboquone | 100-200 | Less pronounced increase (< 1.0 nmol/mg) | Not specified |

Data derived from studies on (bis)aziridinylbenzoquinones in isolated hepatocytes. nih.gov

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Pyridine (B92270), 2,6-bis(1-aziridinyl)-. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

For Pyridine, 2,6-bis(1-aziridinyl)-, the ¹H NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring and the aziridine (B145994) rings. The pyridine protons would typically appear in the aromatic region, with their splitting patterns revealing their substitution pattern. The protons of the aziridinyl groups would appear in the aliphatic region, and their chemical shifts would be influenced by the nitrogen atom and the adjacent pyridine ring.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The chemical shifts of the pyridine carbons would confirm the 2,6-disubstitution, while the signals for the aziridinyl carbons would be characteristic of a strained, three-membered ring. nih.gov

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for assigning these signals unequivocally. rsc.org COSY reveals proton-proton coupling relationships, while HSQC correlates directly bonded proton and carbon atoms. nih.gov More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range (2-3 bond) correlations, confirming the link between the aziridinyl groups and the pyridine ring at the 2 and 6 positions. nih.gov

Furthermore, variable-temperature NMR studies can provide insights into the dynamic processes of the molecule, such as the conformational flexibility of the aziridinyl groups or potential rotational barriers around the C-N bonds connecting the rings.

Table 1: Representative ¹H and ¹³C NMR Data for a 2,6-disubstituted Pyridine Analog: 2,6-bis(benzimidazol-2'-yl)pyridine in THF-d₈ Data extracted from a study on a related compound to illustrate typical NMR analysis.

| Atom Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| Pyridine C-2, C-6 | 148.9 | - |

| Pyridine C-3, C-5 | 119.8 | 8.0 (d) |

| Pyridine C-4 | 139.7 | 8.1 (t) |

| Benzimidazolyl C-2' | 149.5 | - |

| Benzimidazolyl C-4', C-7' | 120.0, 110.9 | 7.6 (d), 7.2 (d) |

| Benzimidazolyl C-5', C-6' | 123.0 | 7.3 (m) |

| Benzimidazolyl N-H | - | 12.6 (s) |

| Source: Adapted from Ceniceros-Gómez, A. E., et al. researchgate.net |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint" and provide detailed information about the functional groups present and their chemical environment.

For Pyridine, 2,6-bis(1-aziridinyl)-, the IR and Raman spectra would be characterized by vibrations associated with the pyridine ring, the aziridine rings, and the C-N bonds linking them.

Key expected vibrational modes include:

Pyridine Ring Vibrations: C-H stretching, C=C and C=N ring stretching modes, and various in-plane and out-of-plane ring deformation modes. These are typically observed in the 1400-1600 cm⁻¹ region. mdpi.com

Aziridine Ring Vibrations: C-H stretching of the CH₂ groups, ring breathing modes, and deformation modes characteristic of a strained three-membered ring.

C-N Stretching Vibrations: Vibrations corresponding to the stretching of the bonds between the pyridine ring and the aziridinyl nitrogen atoms.

Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. nih.gov The combination of both IR and Raman data allows for a more complete assignment of the molecule's fundamental vibrational modes. mdpi.com In studies of related pyridine complexes, bands characteristic of metal-coordinated pyridine rings can be identified, often in the far-IR region. mdpi.com

Table 2: Example Vibrational Mode Assignments for Pyridine This table illustrates typical vibrational modes for a pyridine ring, which would be a core component of the target molecule's spectrum.

| Vibrational Mode | Description | Typical Wavenumber (cm⁻¹) |

| ν(C-H) | Aromatic C-H Stretch | 3050-3150 |

| ν(Ring) | Ring Stretching | 1580-1610 |

| ν(Ring) | Ring Stretching | 1430-1485 |

| δ(C-H) | In-plane C-H Bending | 1030-1250 |

| γ(C-H) | Out-of-plane C-H Bending | 700-900 |

| Ring Puckering | Ring Deformation | ~605 |

| Source: Adapted from general spectroscopic data and NIST Chemistry WebBook. nist.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. Using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), the molecule is ionized and then separated based on its mass-to-charge ratio (m/z).

For Pyridine, 2,6-bis(1-aziridinyl)-, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its elemental formula. nih.gov

The fragmentation pattern observed in the mass spectrum offers structural clues. Expected fragmentation pathways for this molecule could include:

Loss of one or both aziridinyl rings.

Cleavage of the pyridine ring.

Formation of characteristic fragments corresponding to the substituted pyridine core.

Analysis of these fragments helps to confirm the connectivity of the pyridine and aziridinyl moieties.

Table 3: Illustrative Mass Spectrometry Data for a Related Substituted Pyridine Data for Pyridine, 2,6-bis(1,1-dimethylethyl)- is shown as an example of MS analysis.

| Property | Value |

| Compound Name | Pyridine, 2,6-bis(1,1-dimethylethyl)- |

| Molecular Formula | C₁₃H₂₁N |

| Molecular Weight | 191.3125 g/mol |

| CAS Registry Number | 585-48-8 |

| Source: NIST Chemistry WebBook. nist.gov |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions.

If suitable crystals of Pyridine, 2,6-bis(1-aziridinyl)- can be grown, X-ray diffraction analysis would reveal:

The planarity of the pyridine ring.

The exact geometry of the aziridine rings.

The orientation of the aziridinyl groups relative to the pyridine ring. For instance, in the related 2,6-bis(bromomethyl)pyridine, the bromomethyl groups extend to opposite sides of the pyridine ring. nih.gov

Intermolecular interactions in the crystal lattice, such as π-π stacking or hydrogen bonding, which dictate the crystal packing. In a similar structure, π–π interactions with centroid-centroid distances of 3.4864 (12) and 3.5129 (13) Å were observed. nih.gov

This data is crucial for understanding the molecule's conformation and how it interacts with other molecules in a condensed phase.

Table 4: Example Crystal Data for a 2,6-Disubstituted Pyridine Derivative Data for 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate is presented to illustrate crystallographic analysis.

| Parameter | Value |

| Compound | C₁₉H₂₃N₅²⁺ · 2Cl⁻ · 2H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.2335 (3) |

| b (Å) | 16.5913 (5) |

| c (Å) | 12.0321 (4) |

| β (°) | 107.031 (3) |

| Volume (ų) | 2144.31 (12) |

| Dihedral Angle (terminal pyridine rings) | 26.45 (6)° |

| Source: Adapted from López-de-Luzuriaga, J. M., et al. (2021). nih.govnih.gov |

UV-Visible Spectroscopy for Electronic Transitions and Complexation Studies

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is used to study the electronic structure of molecules, particularly those with conjugated π-systems.

The spectrum of Pyridine, 2,6-bis(1-aziridinyl)- is expected to show absorptions corresponding to π → π* transitions within the aromatic pyridine ring and potentially n → π* transitions involving the nitrogen lone pairs. The position and intensity of these absorption bands are sensitive to the molecular environment, solvent polarity, and complexation with other species, such as metal ions. nih.gov

Upon coordination to a metal center, significant shifts in the absorption maxima (either blue shifts or red shifts) can occur, providing evidence of complex formation. rsc.org Monitoring these changes allows for the study of complexation equilibria and the determination of binding constants. In some azo-based host compounds, guest complexation leads to visible color changes, a phenomenon that can be quantified by UV-Vis spectroscopy. researchgate.net

Circular Dichroism (CD) for Chiral Compound Analysis and Biomolecular Interactions

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is a powerful tool for studying chiral molecules. nih.gov

Pyridine, 2,6-bis(1-aziridinyl)- itself is achiral. Therefore, it would not produce a CD signal on its own. However, CD spectroscopy becomes relevant under specific circumstances:

Chiral Derivatization: If the molecule is derivatized with a chiral auxiliary.

Interaction with Biomolecules: When the molecule interacts with a chiral biological macromolecule, such as DNA or a protein, an induced CD signal can be observed. This provides information about the binding mode and the conformational changes in the macromolecule upon binding.

Formation of Chiral Supramolecular Assemblies: If the molecules self-assemble into a chiral superstructure, this assembly can be detected by CD. For example, longer pyridine-pyridone oligomers have been shown to form chiral helical complexes upon recognition of a saccharide, resulting in a characteristic CD signal. elsevierpure.com

Vibrational Circular Dichroism (VCD), the infrared equivalent of CD, can also be used to discriminate between mechanical stereoisomers and provide detailed information on their conformations in solution. ru.nl

Other Specialized Techniques for Reaction Monitoring and Product Analysis

Beyond the core spectroscopic methods, several other specialized techniques can be employed to study Pyridine, 2,6-bis(1-aziridinyl)-.

Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS): This highly sensitive technique is particularly useful for studying the complexation of the ligand with luminescent metal ions, such as lanthanides (e.g., Eu³⁺) and actinides (e.g., Cm³⁺). nih.gov By exciting the sample with a laser pulse and measuring the resulting fluorescence decay over time, TRLFS can be used to identify the specific complex species formed in solution (e.g., 1:1, 1:2, or 1:3 metal-ligand complexes) and to calculate their formation constants. nih.govrsc.org

Spectroelectrochemistry: This method combines UV-Visible spectroscopy with electrochemistry to study the spectral properties of a molecule in different oxidation states. rsc.org It would allow for the characterization of any radical ions or other redox species generated from Pyridine, 2,6-bis(1-aziridinyl)-.

Chromatographic Techniques coupled with Spectroscopy: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for separating the compound from reaction mixtures and analyzing its purity, as well as identifying byproducts. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products